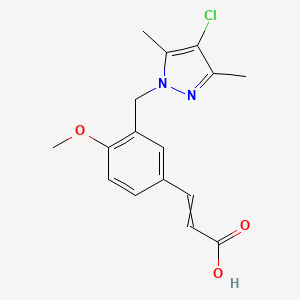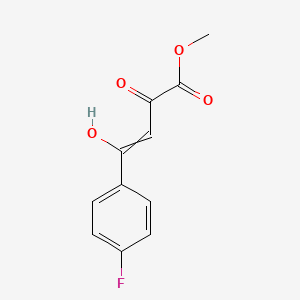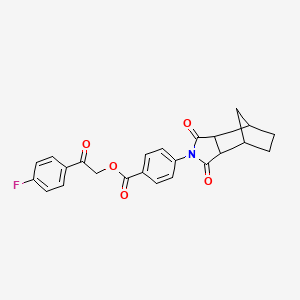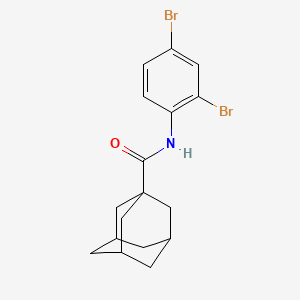
N-(2,6-diiodo-4-nitrophenyl)-2-(dimethylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-diiodo-4-nitrophenyl)-2-(dimethylamino)acetamide is a synthetic organic compound characterized by the presence of iodine, nitro, and dimethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diiodo-4-nitrophenyl)-2-(dimethylamino)acetamide typically involves the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Iodination: Substitution of hydrogen atoms with iodine atoms at specific positions on the phenyl ring.
Acetamide Formation: Reaction of the iodinated nitrophenyl compound with dimethylamino acetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, using large-scale reactors and controlled conditions to manage the reactivity of iodine and nitro groups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The compound can be reduced to remove the nitro group or to modify the iodine substituents.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Amines: From reduction of the nitro group.
Substituted Phenyl Compounds: From substitution reactions involving iodine atoms.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Possible applications in material science or as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of N-(2,6-diiodo-4-nitrophenyl)-2-(dimethylamino)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dichloro-4-nitrophenyl)-2-(dimethylamino)acetamide: Similar structure with chlorine instead of iodine.
N-(2,6-dibromo-4-nitrophenyl)-2-(dimethylamino)acetamide: Similar structure with bromine instead of iodine.
Uniqueness
The presence of iodine atoms in N-(2,6-diiodo-4-nitrophenyl)-2-(dimethylamino)acetamide may confer unique properties such as higher molecular weight, different reactivity, and potential for specific interactions in biological systems compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C10H11I2N3O3 |
|---|---|
Molecular Weight |
475.02 g/mol |
IUPAC Name |
N-(2,6-diiodo-4-nitrophenyl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C10H11I2N3O3/c1-14(2)5-9(16)13-10-7(11)3-6(15(17)18)4-8(10)12/h3-4H,5H2,1-2H3,(H,13,16) |
InChI Key |
FFZLKONYCYTIDX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)NC1=C(C=C(C=C1I)[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


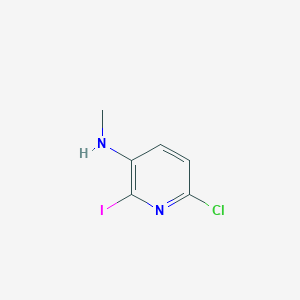
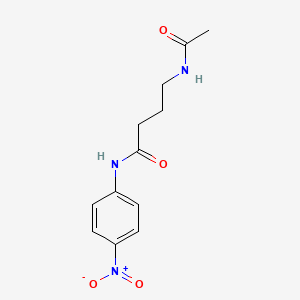
![N-[2-[2-(trifluoromethyl)indol-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B15150870.png)
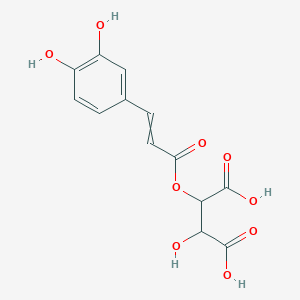
![4-{[(4-{[4-(3,5-Dimethylphenoxy)phenyl]amino}-4-oxobutanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B15150878.png)
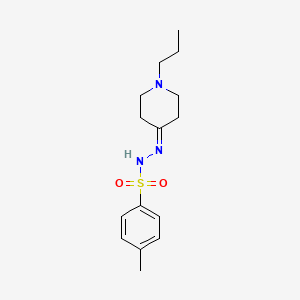
![2-(4-methoxyphenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B15150895.png)
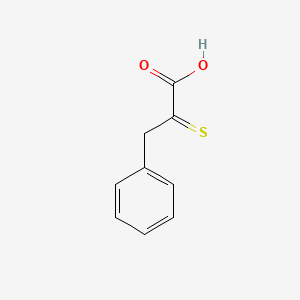
![4-[(ethylsulfonyl)(methyl)amino]-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B15150931.png)
